molecular formula C9H11NS B1604818 3,4-dihydro-2H-thiochromen-4-amine CAS No. 93192-72-4

3,4-dihydro-2H-thiochromen-4-amine

Cat. No.: B1604818
CAS No.: 93192-72-4
M. Wt: 165.26 g/mol
InChI Key: XMWQQTMIZMZZHJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-thiochromen-4-amine is an organic compound with the molecular formula C9H11NS. It is a heterocyclic amine that contains a sulfur atom within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-thiochromen-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-mercaptobenzaldehyde with an amine under acidic conditions, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-thiochromen-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydro-2H-thiochromen-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-thiochromen-4-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-thiochromen-4-amine is unique due to its combination of an amine group and a sulfur-containing ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWQQTMIZMZZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275826
Record name 3,4-dihydro-2H-thiochromen-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93192-72-4
Record name 3,4-dihydro-2H-thiochromen-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 2,3-dihydro-4H-thiochromen-4-one and making non-critical variations provided the title compound as a oil: 1H NMR (300 MHz, CDCl3) δ 7.30, 7.07, 4.07, 3.28, 2.96, 2.16, 1.61; (MS/CI) calcd for C9H11NS+H 166.3, found 166.3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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